alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
CAS No.: 1422513-91-4
Cat. No.: VC0151108
Molecular Formula: C12H20ClNO
Molecular Weight: 229.748
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422513-91-4 |
|---|---|
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.748 |
| IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1 |
| Standard InChI Key | DBMBOQURAYUHGJ-LYCTWNKOSA-N |
| SMILES | CCCC(C(C1=CC=CC=C1)O)NC.Cl |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Identity and Structural Characteristics
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride represents a unique chemical entity with a defined stereochemical configuration. It belongs to the class of phenylalkylamines, bearing structural similarities to ephedrine-type compounds but with distinctive features in its carbon chain length and stereochemistry.
Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1422513-91-4 |
| IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride |
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.748 g/mol |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1 |
| Standard InChIKey | DBMBOQURAYUHGJ-LYCTWNKOSA-N |
| SMILES | CCCC(C(C1=CC=CC=C1)O)NC.Cl |
| PubChem Compound ID | 137699771 |
Table 1: Chemical identification parameters of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
Synonyms and Alternative Names
The compound is known by several synonyms in the scientific literature:
-
(αS)-rel-α-[(1R)-1-(Methylamino)butyl]benzenemethanol Hydrochloride (1:1)
-
(1R,2S)-2-(Methylamino)-1-phenylpentan-1-ol Hydrochloride
-
1R-Dihydropentedrone
-
α-Methylamino-Valerophenone metabolite
-
Pentedrone metabolite (hydrochloride) ((±)-Ephedrine stereochemistry)
Physicochemical Properties
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride exhibits specific physicochemical properties that define its behavior in various environments and applications.
Physical State and Appearance
The compound presents as a crystalline solid with high purity specifications in commercial and research-grade preparations .
| Parameter | Specification |
|---|---|
| Recommended Storage Temperature | -20°C |
| Stability Period | ≥5 years when properly stored |
| Shipping Conditions | Room temperature is acceptable for transport |
| Purity | ≥95% in analytical standards |
Table 2: Stability and storage specifications for alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
Relationship to Other Compounds
Structural Relationship to Ephedrine
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride shares structural similarities with ephedrine compounds but differs in its carbon chain length. While ephedrine contains a propyl backbone (three carbons), this compound contains a pentyl backbone (five carbons), with the specific stereochemistry indicated in its name .
Position as a Metabolite
Importantly, this compound is identified as a metabolite of pentedrone, which is a synthetic cathinone. Specifically, it is classified as a "Pentedrone metabolite (hydrochloride) ((±)-Ephedrine stereochemistry)" . This relationship is significant in forensic toxicology applications, where identifying and quantifying metabolites is crucial for detecting substance use.
Research Applications and Significance
Forensic Applications
The primary application of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride appears to be in forensic science as an analytical reference standard. As a metabolite of pentedrone, it serves as a key marker for detecting pentedrone use in forensic toxicology investigations .
Analytical Reference Standards
The compound is specifically marketed and utilized as an analytical reference standard in laboratory settings. This application is critical for:
-
Method development and validation
-
Calibration of analytical instruments
-
Quality control in forensic laboratories
-
Research into synthetic cathinone metabolism
All commercial sources explicitly state that this compound is "intended for research and forensic applications" only .
| Formulation Parameter | Specification |
|---|---|
| Physical Form | Crystalline solid |
| Standard Purity | ≥95% for analytical standards |
| Industrial Grade Purity | Reported up to 99% |
| Standard Packaging | Available in 1 mg research quantities |
| Industrial Packaging | 25 kg/Cardboard Drum for larger quantities |
Table 3: Commercial specifications of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
While the search results don't provide specific analytical methods for this compound, its use as an analytical reference standard suggests that common techniques for similar compounds would include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
These methods would typically be employed in forensic analyses when detecting pentedrone metabolites in biological specimens.
Relationship to Cathinone Metabolism
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride represents an important reduction product in the metabolic pathway of pentedrone. This reflects the common metabolic fate of many synthetic cathinones, which undergo reduction of the beta-keto group to form corresponding alcohols .
The specific stereochemistry (1R configuration) is noteworthy and may have implications for detection methodologies and pharmacological properties. The "((±)-Ephedrine stereochemistry)" designation in some product names suggests a specific stereochemical relationship to ephedrine compounds, which is relevant in analytical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume